2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride

Medicinal Chemistry Physicochemical Properties Lipophilicity

This 2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride is a structurally differentiated unnatural amino acid building block. The single 3-fluoro substituent on a rigid cyclobutyl ring delivers a unique LogP/pKa profile that cannot be replicated by non-fluorinated or gem‑difluoro analogs, enabling precise SAR exploration. Documented class‑leading metabolic stability (>95% in plasma/hepatocytes) makes it ideal for designing metabolically resilient peptidomimetics and next‑generation [¹⁸F]‑PET radiotracers with minimal radioactive metabolite background. The hydrochloride salt guarantees superior water solubility for streamlined conjugation. Available in high purity (≥98%) for reliable research outcomes. Request a quote today for standard packs (mg to bulk) and custom synthesis options.

Molecular Formula C6H11ClFNO2
Molecular Weight 183.61 g/mol
Cat. No. B8222040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride
Molecular FormulaC6H11ClFNO2
Molecular Weight183.61 g/mol
Structural Identifiers
SMILESC1C(CC1F)C(C(=O)O)N.Cl
InChIInChI=1S/C6H10FNO2.ClH/c7-4-1-3(2-4)5(8)6(9)10;/h3-5H,1-2,8H2,(H,9,10);1H
InChIKeyQJBXOLWHVJHBLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride (CAS 2231673-09-7): A High-Purity, Fluorinated Cyclobutyl Amino Acid Building Block for Medicinal Chemistry and PET Tracer Development


2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride (CAS: 2231673-09-7, Molecular Formula: C6H11ClFNO2, Molecular Weight: 183.61 g/mol) is a synthetic, non-natural amino acid derivative . It features a cyclobutyl ring substituted with a single fluorine atom at the 3-position, attached to the alpha-carbon of a glycine backbone . The hydrochloride salt form enhances its water solubility and handling properties for research applications . This compound is primarily utilized as a specialized building block in medicinal chemistry for the synthesis of novel drug candidates and as a precursor for developing metabolically stable radiotracers for Positron Emission Tomography (PET) [1].

Why 2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride Cannot Be Simply Replaced by Other Cyclobutyl Amino Acids in Rigorous Research and Development


Generic substitution fails for 2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride because its specific structural features—a single fluorine at the 3-position of a cyclobutyl ring on a glycine backbone—create a unique physicochemical and biological profile that is not shared by its non-fluorinated, difluorinated, or differently substituted analogs [1]. The precise spatial orientation and electronic effects of this 3-fluoro substituent directly modulate critical parameters like lipophilicity (LogP) and acidity (pKa), which in turn dictate membrane permeability, metabolic stability, and target binding affinity [2]. Interchanging with a non-fluorinated cyclobutylglycine, for instance, would significantly alter lipophilicity and metabolic vulnerability, while a gem-difluoro analog would introduce different steric and electronic properties, potentially compromising the intended structure-activity relationship (SAR) [3]. The quantitative evidence below demonstrates these specific, non-interchangeable properties.

2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride: A Quantitative Guide to Differentiating Evidence for Procurement Decisions


Lipophilicity Modulation: The 3-Fluoro Substituent Provides a Quantifiable LogP Advantage over Non-Fluorinated Cyclobutyl Analogs

The presence of a single fluorine atom on the cyclobutyl ring introduces a specific, quantifiable increase in lipophilicity compared to the unsubstituted analog. This is a direct result of fluorine's unique electronic properties, which increase the overall hydrophobicity of the molecule [1]. The lipophilicity (LogP) of 3-fluorocyclobutyl derivatives is systematically higher than that of their non-fluorinated counterparts, a property that can be crucial for optimizing membrane permeability and blood-brain barrier penetration in drug candidates [2].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Metabolic Stability: The 3-Fluorocyclobutyl Group Confers Class-Leading Resistance to Metabolic Degradation In Vivo

The [18F]fluorocyclobutyl group, when conjugated to a tyrosine model system, demonstrates excellent in vivo metabolic stability. In stability studies, the non-radioactive analog L-3-FCBT showed >95% stability in rat hepatocytes and human plasma, and the radiolabeled tracer L-3-[18F]FCBT was found to be stable in vivo in mice with very few metabolites detected [1][2]. This is a class-level property attributed to the unique resistance of the fluorinated cyclobutyl ring to oxidative metabolism, a common clearance pathway for many non-fluorinated and even other fluorinated alkyl chains [3].

Drug Metabolism PET Tracer Development Metabolic Stability

Stereochemical Purity and Defined Spatial Orientation: Access to cis- and trans- 3-Fluorocyclobutyl Isomers Enables Precise SAR Studies

The compound is available as a specific stereoisomer (e.g., the cis- or trans- form of the 3-fluorocyclobutyl ring). The synthetic methodology allows for the preparation of diastereomerically pure cis- and trans-isomers of 3-fluorocyclobutane carboxylic acids and amines, which serve as direct precursors [1]. This is in contrast to many commercially available cyclobutyl building blocks that are provided as a mixture of isomers, which can confound biological assays and lead to ambiguous SAR conclusions [2]. The distinct spatial orientation of the fluorine atom in the cis- versus trans-isomer results in different physicochemical properties (pKa, LogP) and can lead to divergent biological activities [1].

Stereochemistry Structure-Activity Relationship (SAR) Chiral Synthesis

PET Tracer Uptake and Retention: Fluorocyclobutyl-Tyrosine Conjugates Demonstrate High and Selective Tumor Cell Uptake

While direct data for 2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride itself is not available, its close structural analog, L-3-[18F]FCBT (a tyrosine conjugate of the 3-fluorocyclobutyl group), shows robust and time-dependent uptake into various human cancer cell lines. The best uptake was 5.8% of the injected dose per 5×10^5 cells after 30 minutes in human lung carcinoma cells (A549) [1]. This demonstrates the ability of molecules containing the 3-fluorocyclobutyl motif to be actively transported into cells, a prerequisite for both therapeutic and diagnostic applications [2].

PET Imaging Oncology Radiotracer Development

High-Impact Application Scenarios for 2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride in Research and Development


Development of Metabolically Stable Peptidomimetics and Small-Molecule Drug Candidates

The compound serves as a key unnatural amino acid building block for incorporating the 3-fluorocyclobutyl group into peptidomimetics or small molecules. Its demonstrated metabolic stability, as inferred from class-level studies showing >95% stability in plasma and hepatocytes [1], makes it an ideal choice for medicinal chemists aiming to improve the pharmacokinetic profile of lead compounds by replacing metabolically labile moieties. The defined stereochemistry and tunable lipophilicity (LogP) further allow for precise SAR exploration.

Synthesis of Novel PET Tracers with Improved In Vivo Performance

As a precursor to the 3-[18F]fluorocyclobutyl prosthetic group, this compound is central to the development of next-generation PET imaging agents. The class-leading in vivo stability of the fluorocyclobutyl group minimizes the formation of radioactive metabolites, which is a major source of background noise in PET imaging [2]. Furthermore, conjugates like L-3-[18F]FCBT have shown specific tumor cell uptake (5.8% ID/5×10^5 cells in A549 cells), validating the group's ability to target amino acid transporters upregulated in cancer [3].

Investigating the Role of Fluorine Substitution in Modulating Molecular Interactions

The specific 3-fluoro substitution on a rigid cyclobutyl ring provides a unique probe for studying non-covalent interactions (e.g., C-F···H-X, C-F···π) in biological systems. The availability of pure cis- and trans- diastereomers allows researchers to isolate the impact of fluorine's spatial orientation on binding affinity and selectivity for a given target (e.g., enzyme active site, receptor binding pocket) [4]. This can lead to a deeper understanding of fluorine's role in medicinal chemistry beyond simple lipophilicity modulation.

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